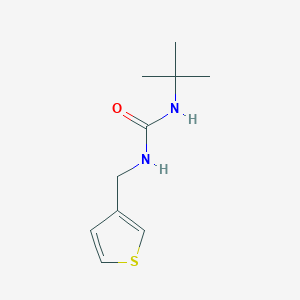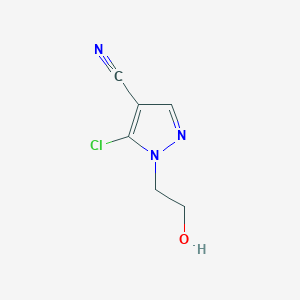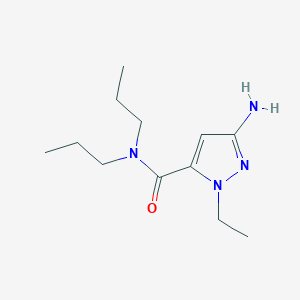
1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(thiophen-3-ylmethyl)urea, also known as TU, is a compound that has been extensively studied for its biochemical and physiological effects. TU is a urea derivative that has been synthesized using various methods, and it has been found to have potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Cyclodextrin Complexation and Molecular Devices
Research involving urea-linked cyclodextrin complexes, such as the study by Lock et al. (2004), explores the photoisomerization properties of certain stilbene compounds within binary complexes. These studies have implications for the development of molecular devices, showcasing the potential of urea derivatives in facilitating complex molecular interactions and transformations Lock et al., 2004.
Lithiation Reactions
Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, demonstrating the utility of tert-butyl and urea derivatives in organic synthesis. This research outlines how modifications at the urea group can influence lithiation sites, offering insights into the synthetic versatility of urea derivatives Smith et al., 2013.
Antiarrhythmic and Hypotensive Activity
Urea derivatives have also been investigated for their potential medicinal properties. Chalina et al. (1998) synthesized and evaluated new 1,3-disubstituted ureas for their antiarrhythmic and hypotensive properties, highlighting the pharmaceutical applications of such compounds Chalina et al., 1998.
Photodegradation Studies
Keum et al. (2002) studied the photodegradation of diafenthiuron, a thiourea derivative, in various aqueous solutions. This research is significant for understanding the environmental fate and degradation pathways of urea-based pesticides Keum et al., 2002.
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to evaluate their antiacetylcholinesterase activity. This study demonstrates the potential of urea derivatives in designing inhibitors for enzyme targets, relevant in treating diseases such as Alzheimer's Vidaluc et al., 1995.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-10(2,3)12-9(13)11-6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYZIXUOZWOYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2536100.png)
![N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2536102.png)
![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)



![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2536116.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)